4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid
Overview
Description
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid is a major metabolite of the antimalarial drug primaquine. It is formed primarily through the action of hepatic monoamine oxidase A. This compound is considered pharmacologically inactive and non-toxic, contrasting with other reactive metabolites of primaquine that can be toxic .
Mechanism of Action
Target of Action
It is known that primaquine, the parent compound of cpq, acts against the dormant liver-stage malaria parasites (ie, hypnozoites) of Plasmodium vivax and Plasmodium ovale .
Mode of Action
CPQ is believed to be pharmacologically inactive and non-toxic . The mode of action for Primaquine, from which CPQ is derived, is thought to be mediated by the formation of reactive oxygen species through redox cycling of hydroxylated metabolites, leading to toxicity to the parasite .
Biochemical Pathways
CPQ is generated via the monoamine oxidase A (MAO-A)-mediated pathway . Primaquine is metabolized in humans via three pathways . The first involves direct conjugation of Primaquine, the second involves hydroxylation at different positions on the quinoline ring with subsequent conjugation of the hydroxylated metabolites, and the third involves the oxidative deamination of Primaquine resulting in the formation of CPQ .
Pharmacokinetics
The pharmacokinetics of CPQ have been studied in the context of Primaquine metabolism. It has been found that CPQ is the most abundant metabolite formed and is found in plasma and all tissues . The volume of distribution of Primaquine was decreased when co-administered with other antimalarial drugs, and these interactions were enantiospecific with a relatively higher effect on (+)-S-primaquine than on (-)-R-primaquine . No drug-drug interaction effects were seen on the pharmacokinetics of CPQ .
Result of Action
As a metabolite of Primaquine, CPQ is believed to be pharmacologically inactive and non-toxic Its parent compound, primaquine, has significant activity against the parasites .
Action Environment
The action of CPQ, as a metabolite of Primaquine, can be influenced by various factors. For instance, the metabolism of Primaquine to CPQ can be affected by the presence of other antimalarial drugs . Additionally, genetic deficiencies in glucose 6-phosphate dehydrogenase (G6PD) can limit the clinical utility of Primaquine due to toxicity .
Biochemical Analysis
Biochemical Properties
Carboxyprimaquine is formed by the oxidative deamination of primaquine . This process involves various enzymes, proteins, and other biomolecules. For instance, cytochrome P450 (CYP) isoenzymes, monoamine oxidases (MAO), and flavin-containing monooxygenases (FMO) are involved in the metabolism of primaquine to carboxyprimaquine .
Cellular Effects
The effects of carboxyprimaquine on cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Carboxyprimaquine exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of carboxyprimaquine can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of carboxyprimaquine can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Carboxyprimaquine is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Carboxyprimaquine is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of carboxyprimaquine and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid is typically synthesized as a metabolite of primaquine. The preparation involves the oxidative deamination of primaquine, catalyzed by monoamine oxidase A. This process can be studied using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify the enantiomers of primaquine and its metabolite .
Chemical Reactions Analysis
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid undergoes several types of chemical reactions:
Oxidation: The primary reaction is the oxidative deamination of primaquine to form carboxyprimaquine.
Hydroxylation: Further hydroxylation of carboxyprimaquine can occur, mediated by cytochrome P450 enzymes.
Conjugation: This compound can undergo conjugation reactions, such as glucuronidation.
Common reagents and conditions for these reactions include cytochrome P450 enzymes, monoamine oxidase A, and various conjugating agents like glucuronic acid.
Scientific Research Applications
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid has several scientific research applications:
Pharmacokinetics: It is used to study the pharmacokinetics of primaquine and its metabolites in different populations.
Drug Metabolism: Research on carboxyprimaquine helps understand the metabolism of primaquine and its implications for therapeutic efficacy and toxicity.
Analytical Chemistry: Methods for the simultaneous quantification of primaquine and carboxyprimaquine in human plasma are essential for clinical pharmacometric assessments.
Comparison with Similar Compounds
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid is similar to other metabolites of primaquine, such as primaquine-aldehyde and primaquine alcohol. it is unique in its lack of pharmacological activity and toxicity compared to other reactive metabolites. Similar compounds include:
- Primaquine-aldehyde
- Primaquine alcohol
- Hydroxylated primaquine metabolites
This compound stands out due to its non-toxic nature and its role as a major metabolite in the pharmacokinetics of primaquine.
Properties
IUPAC Name |
4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(5-6-14(18)19)17-13-9-12(20-2)8-11-4-3-7-16-15(11)13/h3-4,7-10,17H,5-6H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMKJIXTIWKABF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC1=C2C(=CC(=C1)OC)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891676 | |
Record name | 4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40891676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77229-68-6 | |
Record name | 8-(3-Carboxy-1-methylpropylamino)-6-methoxyquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077229686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CARBOXYPRIMAQUINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZZ7G26XIV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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